molecular formula C16H13BrF3NO3 B14815670 N-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]-4-(trifluoromethoxy)aniline

N-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]-4-(trifluoromethoxy)aniline

Cat. No.: B14815670
M. Wt: 404.18 g/mol
InChI Key: UDLYLFJFHQDMHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-2,4-dimethoxybenzylidene)-4-(trifluoromethoxy)aniline is an organic compound that belongs to the class of anilines. These compounds are characterized by the presence of an aniline group attached to a benzylidene moiety. The compound’s unique structure, featuring bromine, methoxy, and trifluoromethoxy substituents, makes it of interest in various fields of scientific research.

Properties

Molecular Formula

C16H13BrF3NO3

Molecular Weight

404.18 g/mol

IUPAC Name

1-(5-bromo-2,4-dimethoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]methanimine

InChI

InChI=1S/C16H13BrF3NO3/c1-22-14-8-15(23-2)13(17)7-10(14)9-21-11-3-5-12(6-4-11)24-16(18,19)20/h3-9H,1-2H3

InChI Key

UDLYLFJFHQDMHD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C=NC2=CC=C(C=C2)OC(F)(F)F)Br)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2,4-dimethoxybenzylidene)-4-(trifluoromethoxy)aniline typically involves the condensation reaction between 5-bromo-2,4-dimethoxybenzaldehyde and 4-(trifluoromethoxy)aniline. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2,4-dimethoxybenzylidene)-4-(trifluoromethoxy)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

N-(5-bromo-2,4-dimethoxybenzylidene)-4-(trifluoromethoxy)aniline has several applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biological studies to investigate enzyme interactions or receptor binding.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(5-bromo-2,4-dimethoxybenzylidene)-4-(trifluoromethoxy)aniline involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-bromo-2,4-dimethoxybenzylidene)-4-methoxyaniline
  • N-(5-bromo-2,4-dimethoxybenzylidene)-4-chloroaniline
  • N-(5-bromo-2,4-dimethoxybenzylidene)-4-fluoroaniline

Uniqueness

N-(5-bromo-2,4-dimethoxybenzylidene)-4-(trifluoromethoxy)aniline is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes the compound particularly valuable in applications requiring specific interactions or stability under various conditions.

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